molecular formula C11H16BrN B8012145 2-(4-Bromophenyl)-N,N-dimethylpropan-1-amine

2-(4-Bromophenyl)-N,N-dimethylpropan-1-amine

Cat. No.: B8012145
M. Wt: 242.16 g/mol
InChI Key: XQSVLEPCIIKDAC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N,N-dimethylpropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-N,N-dimethylpropan-1-amine typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 4-bromophenylacetone using bromine in the presence of a catalyst, followed by reductive amination with dimethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of iodinated derivatives.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a brominated phenyl ring with a dimethylpropan-1-amine group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-9(8-13(2)3)10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSVLEPCIIKDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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